REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][OH:4].F[C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17]>C1COCC1>[N+:16]([C:7]1[CH:8]=[C:9]([C:12]([F:13])([F:14])[F:15])[CH:10]=[CH:11][C:6]=1[NH:1][CH2:2][CH2:3][OH:4])([O-:18])=[O:17]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at RT for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the completion of the addition
|
Type
|
CUSTOM
|
Details
|
THF was evaporated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted
|
Type
|
WASH
|
Details
|
Ethyl acetate was washed with more water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |